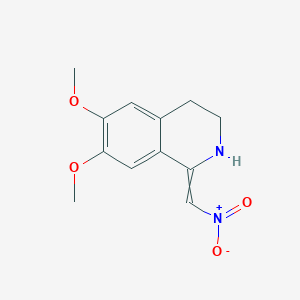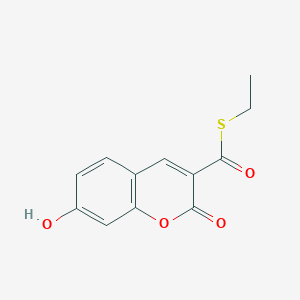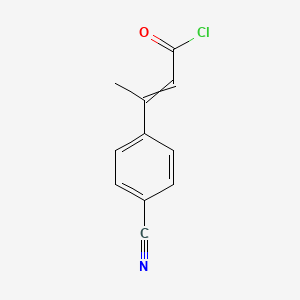![molecular formula C33H42Sn B12528545 Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane CAS No. 820964-99-6](/img/structure/B12528545.png)
Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane is an organotin compound that features a stannane (tin) atom bonded to a complex organic structure. This compound is known for its unique chemical properties and its applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane typically involves the reaction of a stannane precursor with an appropriate organic halide under specific conditions. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Solvent: Toluene or tetrahydrofuran (THF)
Catalyst: Palladium(0) or palladium(II) complexes
Temperature: 50-100°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction with optimized conditions to ensure high yield and purity. The process may include:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The compound can be reduced under specific conditions to form different organotin species.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, ozone
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
Oxidation: Organotin oxides
Reduction: Various reduced organotin species
Substitution: New organotin compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane involves its ability to participate in various chemical reactions due to the presence of the stannane group. The tin atom can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of carbon-carbon bonds in Stille coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(phenylethynyl)stannane
- Tributyl(5-methylpyridin-2-yl)stannane
- Tributyl(2-ethoxyethenyl)stannane
Uniqueness
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane is unique due to its specific structure, which includes a phenylethynyl group and a biphenyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research areas.
Eigenschaften
CAS-Nummer |
820964-99-6 |
|---|---|
Molekularformel |
C33H42Sn |
Molekulargewicht |
557.4 g/mol |
IUPAC-Name |
tributyl-[2-methyl-4-phenyl-5-(2-phenylethynyl)phenyl]stannane |
InChI |
InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
STPYFYYNZYJVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1C)C2=CC=CC=C2)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




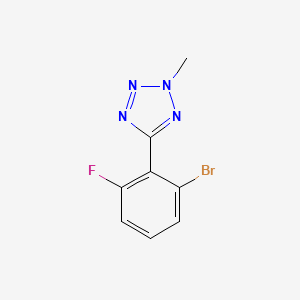
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
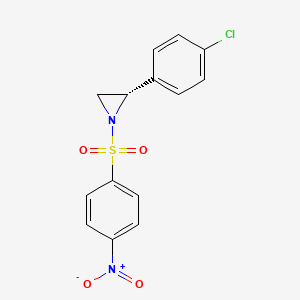

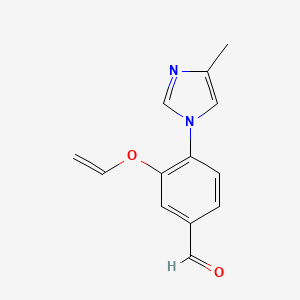
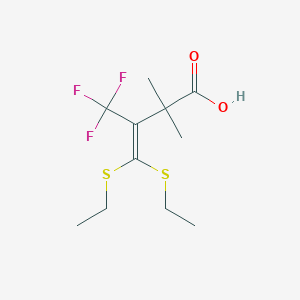
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)

